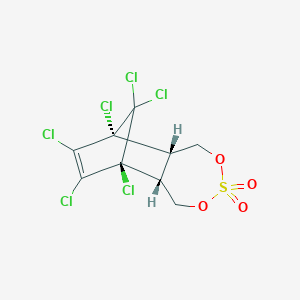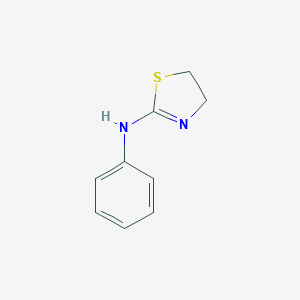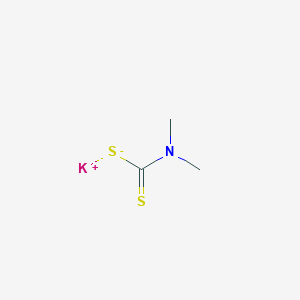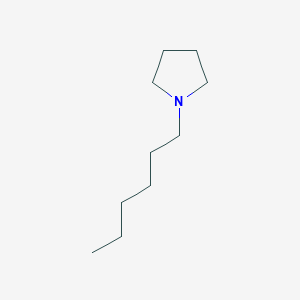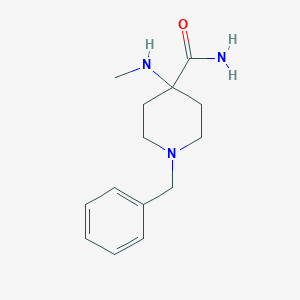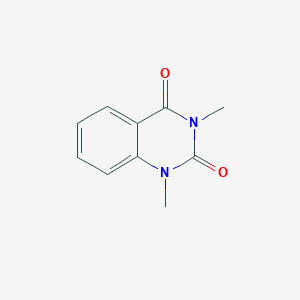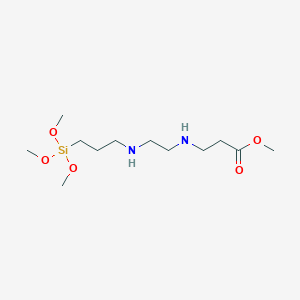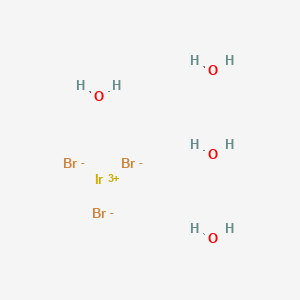
Iridium(III) bromide tetrahydrate
Übersicht
Beschreibung
Iridium(III) bromide tetrahydrate is a significant compound in the field of coordination chemistry, particularly involving iridium. Iridium complexes have been extensively studied for their unique photophysical, electrochemical, and catalytic properties. These studies encompass various aspects including synthesis, structural characterization, and application in fields like luminescence and sensing.
Synthesis Analysis
The synthesis of iridium(III) complexes often involves reactions under controlled conditions, utilizing ligands that can effectively stabilize the iridium center. For instance, a typical synthesis might involve reacting iridium sources with carefully chosen ligands under inert atmospheres to yield complexes with desired coordination geometries and properties (Rai et al., 2013).
Molecular Structure Analysis
Iridium(III) complexes exhibit diverse molecular structures, determined by the nature of their ligands. X-ray crystallography studies reveal that these complexes can adopt various coordination geometries, including octahedral, square planar, and distorted environments, significantly influencing their physical and chemical properties (Williams et al., 2008).
Chemical Reactions and Properties
Iridium(III) complexes participate in a range of chemical reactions, including ligand exchange, redox processes, and catalytic transformations. Their reactivity can be finely tuned by modifying the electronic and steric properties of the ligands. Notably, iridium(III) complexes are renowned for their role in catalysis, particularly in hydrogenation and oxidation reactions, as well as in water splitting processes (Baranoff et al., 2011).
Physical Properties Analysis
The physical properties of iridium(III) complexes, such as solubility, stability, and phase behavior, are crucial for their practical applications. These properties are largely dependent on the complex's molecular structure and the nature of its ligands. Studies have shown that the solubility and stability of iridium(III) complexes in various solvents and conditions can be optimized for specific applications, including photovoltaic devices and sensors (Zhao et al., 2006).
Chemical Properties Analysis
The chemical properties of iridium(III) complexes, including redox behavior, luminescence, and reactivity towards small molecules (e.g., H_2, O_2, CO_2), are of significant interest. These properties are influenced by the electronic environment around the iridium center, which can be modulated through ligand design. Iridium(III) complexes are particularly notable for their luminescent properties, with applications in OLEDs, biological imaging, and sensing. Their redox properties are also leveraged in electrochemical applications and catalysis (Liu et al., 2011).
Wissenschaftliche Forschungsanwendungen
Smart Responsive Phosphorescent Materials : Ionic iridium (III) complexes, including those with bromide, have been used for creating smart luminescent materials. These materials exhibit mechanochromic, vapochromic, and electrochromic phosphorescence, useful in data recording and security protection (Sun et al., 2014).
Phosphorescent Emitter in Electroluminescent Devices : Iridium(III) complexes serve as phosphorescent emitters in devices like organic light-emitting diodes and light-emitting electrochemical cells. They are also applied in molecular sensors, biolabeling, and photocatalysis (Ulbricht et al., 2009).
Separation of Platinum and Iridium by Ion Flotation : The method of ion flotation has been employed for the separation of iridium(IV) from rhodium(III), using surfactants like hexadecyltripropylammonium bromide (Berg & Downey, 1980).
Ultra-trace Determination of Iridium(III) : A stripping voltammetric procedure for determining ultra-trace levels of iridium(III) in water samples has been developed (Locatelli, 2011).
Hg(2+)-Selective Chemodosimeter : Certain iridium(III) complexes are used as highly selective chemodosimeters for detecting Hg(2+), serving as logic gates with inputs like Hg(2+) and histidine (Liu et al., 2011).
Iridium-catalyzed Reduction of Alkyl Halides : Cationic Ir(III) hydride complexes catalyze the reduction of various alkyl halides by triethylsilane, demonstrating a unique catalytic cycle (Yang & Brookhart, 2007).
Organic Electronic Devices : Ionic iridium(III) complexes are increasingly used in organic electronic devices due to their photophysical properties and stability, finding applications in data recording and security (Ma et al., 2017).
Anticancer Drugs and Cellular Imaging : Iridium(III) complexes, due to their photophysical properties, are used as anticancer drugs and cellular imaging reagents. They are also applied in intracellular sensing, gene-delivery, and cancer cell detection (Lo & Zhang, 2012).
Safety And Hazards
Iridium(III) bromide tetrahydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, protective clothing, eye protection, and face protection . In case of inhalation, it is recommended to remove the person to fresh air and keep comfortable for breathing .
Relevant Papers Unfortunately, I could not find any specific papers related to Iridium(III) bromide tetrahydrate in the search results .
Eigenschaften
IUPAC Name |
tribromoiridium;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ir.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKXIULONBGRQW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.Br[Ir](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H8IrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721553 | |
| Record name | Tribromoiridium--water (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iridium(III) bromide tetrahydrate | |
CAS RN |
13464-83-0 | |
| Record name | Tribromoiridium--water (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



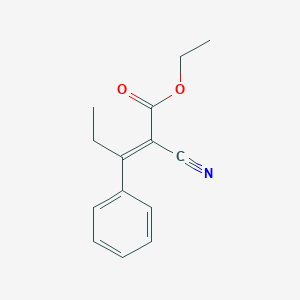
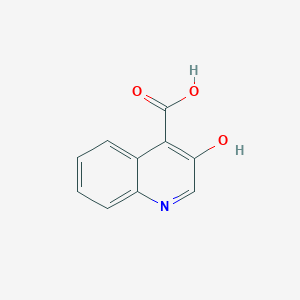
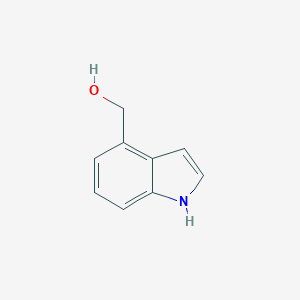
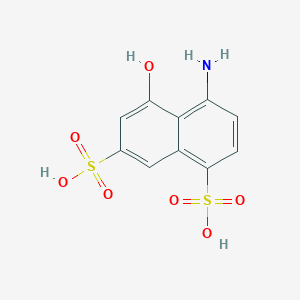
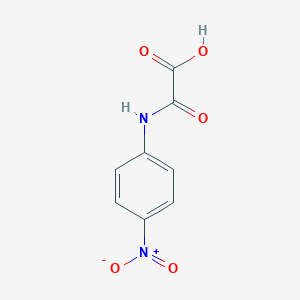

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)
